N-(2,2-Dimethylcyclopentyl)thietan-3-amine
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Overview
Description
N-(2,2-Dimethylcyclopentyl)thietan-3-amine: is a chemical compound that features a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylcyclopentyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a 3-mercaptoalkyl halide or sulfonate with a suitable amine. This intramolecular substitution leads to the formation of the thietane ring . Another method includes photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production of thietane derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethylcyclopentyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated compounds or sulfonates are often used as substrates for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, N-(2,2-Dimethylcyclopentyl)thietan-3-amine serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research has shown that thietane derivatives possess biological activity, including antimicrobial and anticancer properties. This compound is being investigated for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylcyclopentyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form bonds with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the amine group can interact with receptors and enzymes, modulating their function .
Comparison with Similar Compounds
Thietan-3-amine: A simpler thietane derivative with similar chemical properties.
N-(2,2-Dimethylheptyl)thietan-3-amine: Another thietane derivative with a longer alkyl chain.
Uniqueness: N-(2,2-Dimethylcyclopentyl)thietan-3-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals .
Properties
Molecular Formula |
C10H19NS |
---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
N-(2,2-dimethylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-10(2)5-3-4-9(10)11-8-6-12-7-8/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
UVJOPCKAYBCTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1NC2CSC2)C |
Origin of Product |
United States |
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